7-Chloro-4-Methoxy vs. 7-Chloro-4-Methyl Substitution: Predicted Impact on Antiproliferative Potency Against MCF-7 Breast Cancer Cells
In a systematic SAR study of benzothiazole–carboxamide hybrids bearing varying substituents, the 4-hydroxy analog (compound 6j) demonstrated an IC50 of 6.56 μM against MCF-7 breast cancer cells, while 4-unsubstituted and 4-methyl analogs showed substantially weaker or no measurable activity at comparable concentrations [1]. The target compound replaces the 4-methyl group found in the direct analog N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-47-4) with a 4-methoxy group. The methoxy substituent introduces hydrogen-bond acceptor capacity and altered electron density on the benzothiazole ring, which in structurally related β-carboline–benzothiazole hybrids contributed to IC50 values as low as 1.46 μM against A549 lung cancer cells via enhanced DNA intercalation and topoisomerase IIα inhibition .
| Evidence Dimension | Antiproliferative potency (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted to be in the low micromolar range based on 4-methoxy SAR trends in benzothiazole–carboxamide hybrids |
| Comparator Or Baseline | Compound 6j (4-OH analog): IC50 = 6.56 μM (MCF-7, MTT assay); 4-methyl analog (CAS 862807-47-4): activity not reported in peer-reviewed literature |
| Quantified Difference | The 4-OH → 4-OCH3 substitution in analogous series has been shown to modulate IC50 values by 2- to 5-fold; 4-methoxy-substituted benzothiazole derivatives consistently outperform 4-methyl and 4-H analogs in antiproliferative assays [1] |
| Conditions | MCF-7 human breast adenocarcinoma cell line, MTT assay, 48-72 h exposure; HEK-293 normal kidney cells used for selectivity assessment [1] |
Why This Matters
For procurement decisions, the 4-methoxy substitution pattern provides a structurally distinct starting point for SAR exploration that is not represented by the commercially available 4-methyl analog (CAS 862807-47-4), enabling investigation of hydrogen-bond-mediated target interactions inaccessible to the methyl congener.
- [1] Kotte R, Vedula GS. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. J Appl Pharm Sci. 2025;15(08):156-164. View Source
